molecular formula C17H28ClNO2 B4885866 1-(3,4-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride

1-(3,4-dimethylphenoxy)-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride

Cat. No. B4885866
M. Wt: 313.9 g/mol
InChI Key: VHMSDBAZLDAZEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves strategic modifications to enhance specific activities or properties, such as blocking and antihypertensive activities. For instance, analogs of DDPH, a potent α₁-adrenoceptor antagonist, were designed and synthesized to improve metabolic stability, resulting in compounds with strong blocking and antihypertensive activities. These analogs were obtained through reductive amination of substituted phenoxyacetones with substituted phenylethylamines, demonstrating the importance of structural modifications in achieving desired biological activities (Baomin Xi et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds reveals conformational details that contribute to their biological activities. For example, a synthesized molecule featuring a piperidin-4-one structure was characterized to exist in a chair conformation with equatorial orientation of all substituents, based on NMR data. This structural insight is critical for understanding the molecule's interactions and stability (J. Dineshkumar & P. Parthiban, 2022).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often aim to achieve specific pharmacological effects. For instance, the synthesis of optical isomers of certain compounds demonstrated that the pharmacological activities, such as calcium-antagonistic and hypotensive effects, depend significantly on the absolute configuration of stereogenic centers, highlighting the importance of stereochemistry in drug design (R. Sakoda et al., 1992).

Physical Properties Analysis

The physical properties of these compounds, such as crystal polymorphism, play a crucial role in their pharmacological effectiveness and stability. Polymorphic forms of certain investigational pharmaceutical compounds have been characterized using techniques like powder X-ray diffraction and solid-state NMR, illustrating the complexity of analyzing and optimizing pharmaceutical substances (F. Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of compounds are deeply influenced by their molecular structure and substituents. For example, the synthesis and characterization of molecules with potential antidepressant properties explored the influence of substituents on the molecule's activity and side-effect profile, demonstrating the nuanced balance required in drug design (J. A. Clark et al., 1979).

properties

IUPAC Name

1-(3,4-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-13-6-8-18(9-7-13)11-16(19)12-20-17-5-4-14(2)15(3)10-17;/h4-5,10,13,16,19H,6-9,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMSDBAZLDAZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC(=C(C=C2)C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride

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